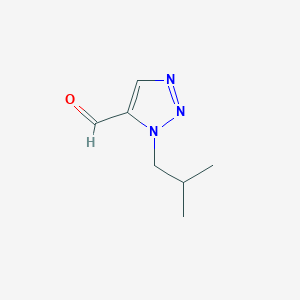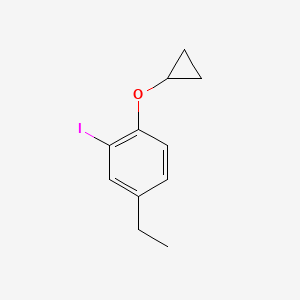
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a trifluoromethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification or transesterification reactions using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: The position of the trifluoromethyl group affects its reactivity and applications.
Uniqueness: 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of the methoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its utility in various applications.
Eigenschaften
Molekularformel |
C9H6F3NO4 |
|---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
6-methoxycarbonyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)6-3-4(9(10,11)12)2-5(13-6)7(14)15/h2-3H,1H3,(H,14,15) |
InChI-Schlüssel |
FSGHMFUZUXWYEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


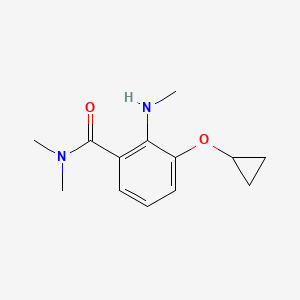
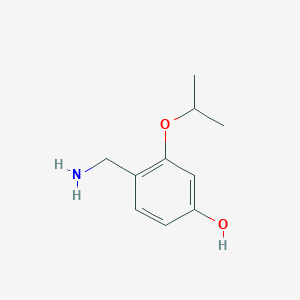
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)

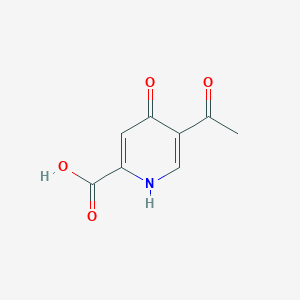
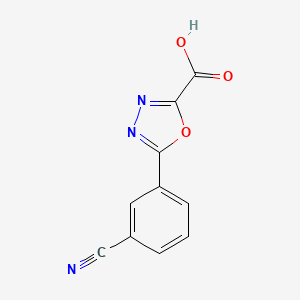
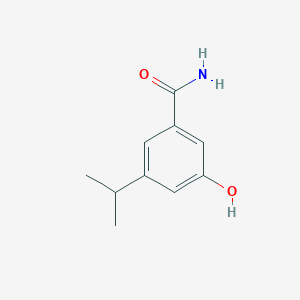
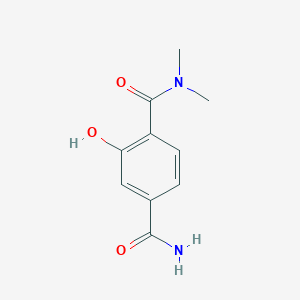
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)
